![molecular formula C13H9F4N B14122229 [3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine: is an organic compound that features both fluorine and amine functional groups. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Radical Trifluoromethylation: This method introduces the trifluoromethyl group into the aromatic ring using radical intermediates.
Industrial Production Methods: Industrial production of [3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The unique properties of the compound make it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism by which [3-Fluoro-4’-(trifluoromethyl)-4-biphenylyl]amine exerts its effects involves interactions with specific molecular targets. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances binding affinity and selectivity .
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzylamine: Similar in structure but lacks the biphenyl moiety.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but differs in functional groups and overall structure.
Uniqueness:
Enhanced Stability: The presence of multiple fluorine atoms provides increased chemical stability.
Higher Reactivity: The compound’s unique structure allows for diverse chemical reactions, making it more versatile compared to similar compounds.
Properties
Molecular Formula |
C13H9F4N |
|---|---|
Molecular Weight |
255.21 g/mol |
IUPAC Name |
2-fluoro-4-[4-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9F4N/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2 |
InChI Key |
HQKUYCXOYHZYFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


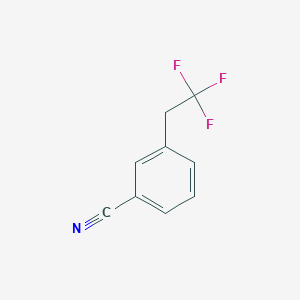
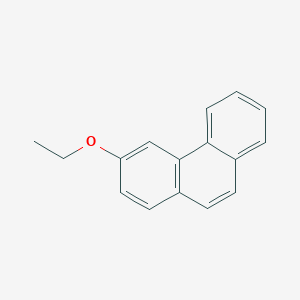
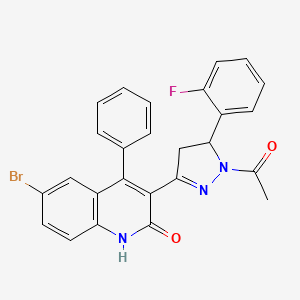

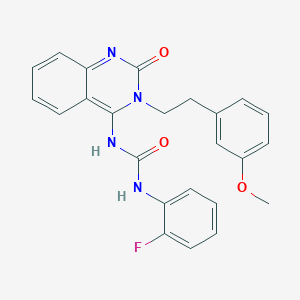
![4-[(4-Methylphenyl)sulfanyl]oxane](/img/structure/B14122181.png)
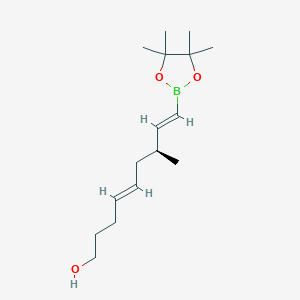
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
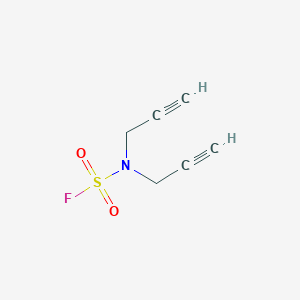
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
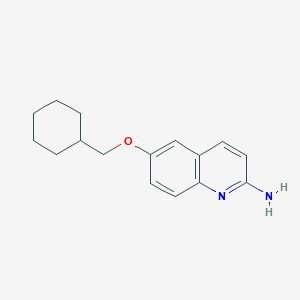
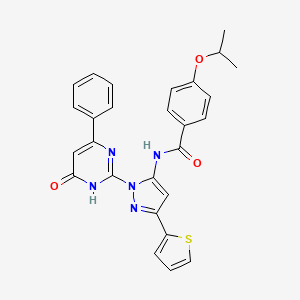

![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)
